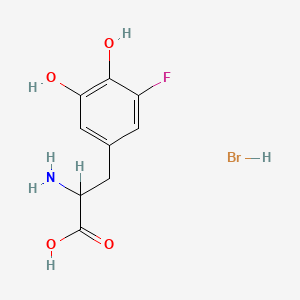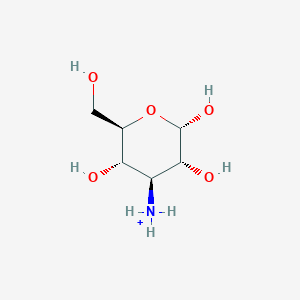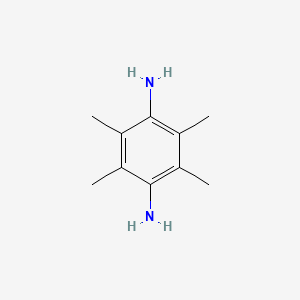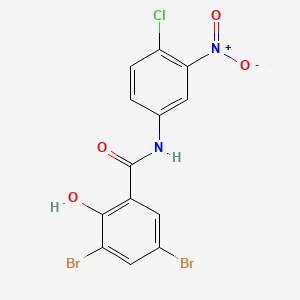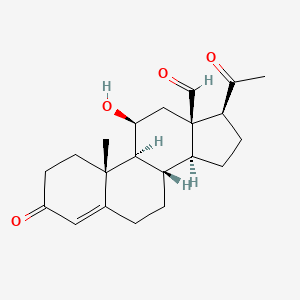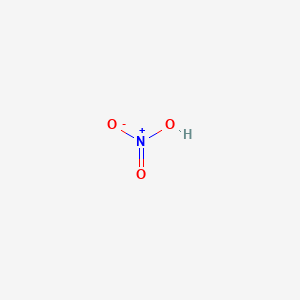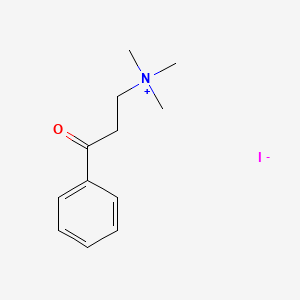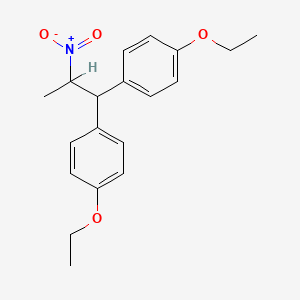![molecular formula C18H20O5 B1203837 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol CAS No. 117048-62-1](/img/structure/B1203837.png)
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol
Descripción general
Descripción
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol is an organic compound with the molecular formula C18H20O5 and a molecular weight of 316.348 g/mol . This compound is known for its unique structure, which includes a methoxy group and a trimethoxyphenyl group attached to a phenol ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxyphenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the mixture to facilitate the reaction . The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:
Substitution: The methoxy and phenol groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects other pathways, including the inhibition of heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Combretastatin A4: A well-known tubulin polymerization inhibitor with a similar structure and mechanism of action.
Erianin: Another compound with a trimethoxyphenyl group, known for its anticancer properties.
Fosbretabulin: A phosphate prodrug of combretastatin A4, used in clinical trials for cancer treatment.
Uniqueness
2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol is unique due to its specific substitution pattern and the presence of both methoxy and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties . Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
117048-62-1 |
|---|---|
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5+ |
Clave InChI |
HVXBOLULGPECHP-AATRIKPKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Sinónimos |
1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




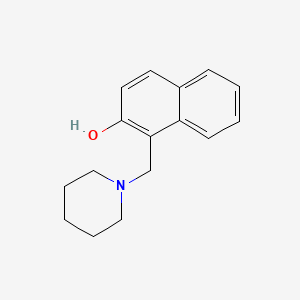
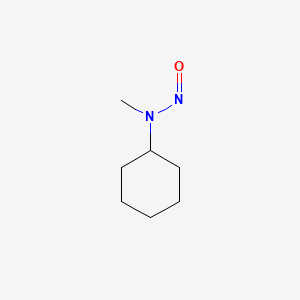

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
